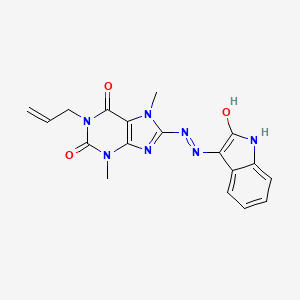
4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17ClN2O3S It is a sulfonamide derivative that contains a pyridine ring, a propoxy group, and a chloro-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 3-pyridinemethanol.
Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride reacts with 3-pyridinemethanol in the presence of a base such as triethylamine to form an intermediate sulfonamide.
Propoxylation: The intermediate is then reacted with propyl bromide in the presence of a base like potassium carbonate to introduce the propoxy group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of sulfonamide derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Applications De Recherche Scientifique
4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-3-nitropyridine: A related compound with a nitro group instead of a propoxy group.
4-chloro-3-pyridinesulfonamide: Similar structure but lacks the propoxy group.
N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the chloro and propoxy groups.
Uniqueness
4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both the propoxy and chloro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and can enhance its potency and selectivity compared to similar compounds.
Propriétés
IUPAC Name |
4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3S/c1-2-8-21-15-9-13(5-6-14(15)16)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKOZJDNZIJMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)

![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid](/img/structure/B2926681.png)



![[(2,3-Dihydro-1-benzofuran-3-yl)methyl]urea](/img/structure/B2926689.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2926690.png)

![1-[(Diethylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2926694.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(quinoxalin-6-yl)methanone](/img/structure/B2926695.png)
